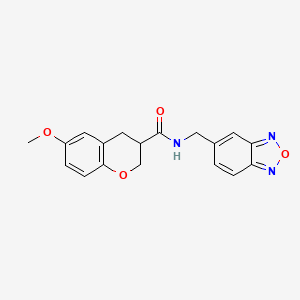
1,3-bis(5-phenyl-1H-tetrazol-1-yl)-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-bis(5-phenyl-1H-tetrazol-1-yl)-2-propanol, also known as PTP, is a synthetic compound that belongs to the class of tetrazole-based β-blockers. It is a white crystalline powder that has been extensively studied for its potential applications in various fields, including pharmaceuticals, materials science, and analytical chemistry.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Studies have developed methodologies for synthesizing bis(tetrazol-5-yl) derivatives and characterizing their molecular and crystal structures through techniques like NMR, IR, UV spectroscopy, and X-ray diffraction. These compounds exhibit diverse structural motifs and coordination geometries when combined with different metal ions, leading to the formation of novel complexes and coordination polymers with unique properties (Serebryanskaya et al., 2010; Sun et al., 2010).
Photophysical and Electrochemical Properties
Research on iridium tetrazolate complexes has demonstrated the essential role of ancillary ligands in color tuning, highlighting the influence of the tetrazolate ligand on the emission properties of these complexes. This insight is critical for designing photophysical devices and understanding the electronic properties of related compounds (Stagni et al., 2008).
Coordination Polymers and MOFs
The synthesis of coordination polymers and metal-organic frameworks (MOFs) utilizing bis(tetrazolyl) derivatives has been a subject of interest due to their potential applications in gas storage, separation, and catalysis. These studies have led to the development of materials with significant structural diversity and functionality, including self-penetrating networks and complexes exhibiting slow magnetic relaxation and photochromic behavior (Voitekhovich et al., 2020; Cao et al., 2015).
Optical Materials and OLEDs
The design and synthesis of organic sensitizers and ligands based on bis(tetrazolyl) derivatives for solar cell applications and OLEDs have been explored. These compounds show promising photovoltaic performance and incident photon to current conversion efficiency, underscoring their potential as materials for energy conversion and light-emitting devices (Kim et al., 2006).
Anion Transport and Chemical Sensing
Modifications of bis(benzimidazol-2-yl)benzene with electron-withdrawing groups have significantly enhanced anion transport activity. These findings are crucial for developing anion exchange membranes and sensors, showcasing the versatility of bis(tetrazolyl) derivatives in creating functional materials for chemical sensing and separation (Peng et al., 2016).
Propiedades
IUPAC Name |
1,3-bis(5-phenyltetrazol-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N8O/c26-15(11-24-16(18-20-22-24)13-7-3-1-4-8-13)12-25-17(19-21-23-25)14-9-5-2-6-10-14/h1-10,15,26H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INWVSMAQPFWRQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=NN2CC(CN3C(=NN=N3)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,6-dimethyl-2-[(4-methylbenzyl)thio]nicotinonitrile](/img/structure/B5541181.png)

![4-[4-(3-methylbutanoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5541197.png)
![4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5541199.png)
![N-[5-(3-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5541209.png)
![2-{1-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5541212.png)

![8-[(2-methyl-1,3-thiazol-5-yl)carbonyl]-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5541217.png)
![methyl 2-({N-[(4-methylphenyl)sulfinyl]phenylalanyl}amino)benzoate](/img/structure/B5541224.png)
![N'-{4-[(4-chlorobenzyl)oxy]benzylidene}-2-(2-pyrimidinylthio)acetohydrazide](/img/structure/B5541231.png)
![8-fluoro-2-{[(2S)-2-(4-morpholinylcarbonyl)-1-pyrrolidinyl]carbonyl}quinoline](/img/structure/B5541247.png)
![ethyl 4-{[(2-ethylphenyl)amino]carbonyl}-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B5541249.png)
![2-{4-[3-(1H-1,2,3-benzotriazol-1-yl)-2-hydroxypropoxy]phenyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5541264.png)
